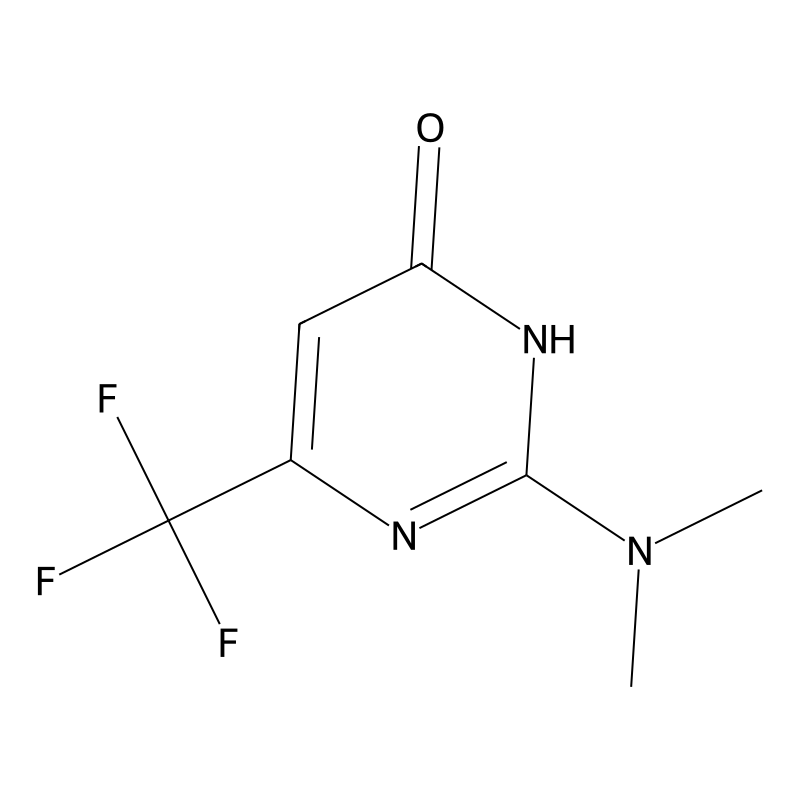2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potential Anticonvulsant Activity: The presence of the pyrimidine ring suggests a possible link to known anticonvulsant medications. Pyrimidine derivatives have been explored for their anticonvulsant properties, and further research on 2-DAMP might be warranted ().
- Fluorine Substitution and Drug Design: The trifluoromethyl group (CF3) on the molecule is a common functional group used in medicinal chemistry. This group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable tool in drug design ().
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, with the CAS number 55545-80-7, is a pyrimidine derivative characterized by the presence of a dimethylamino group and a trifluoromethyl substituent. Its molecular formula is C7H8F3N3O, and it has a molecular weight of approximately 207.16 g/mol. This compound exhibits unique chemical properties due to the trifluoromethyl group, which enhances its lipophilicity and potential biological activity. The compound is often used in scientific research and has applications in medicinal chemistry and agrochemicals .
The biological activity of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol and its derivatives has been explored extensively. Certain derivatives have shown promise as inhibitors of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases. Moreover, some derivatives have been evaluated for their antitumor properties against various cancer cell lines, indicating their potential as anticancer agents . The compound's unique structure contributes to these biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol can be achieved through several methods. One notable approach involves the reaction of 1,1-dimethylguanidine hydrochloride with ethyl 4,4,4-trifluoroacetoacetate. This method highlights the versatility of the compound's synthesis and its accessibility for further research and application in various fields .
This compound finds applications across several domains:
- Medicinal Chemistry: Due to its biological activity, it is investigated for potential use as an anti-inflammatory and anticancer agent.
- Agrochemicals: Its properties make it suitable for development in agricultural applications.
- Synthesis of Pyrimidine Derivatives: It serves as a reactant in synthesizing novel pyrimidine derivatives that may exhibit beneficial properties .
Interaction studies have revealed that 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol can interact with various biological targets. For instance, its derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory pathways. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Dimethylamino-6-(trifluoromethyl)pyridine | Contains a dimethylamino group and trifluoromethyl | Exhibits different reactivity patterns compared to pyrimidinol derivatives |
| 6-Amino-2-(dimethylamino)pyrimidin-4(1H)-one | Amino group instead of trifluoromethyl | Potentially different biological activities due to amino substitution |
| 2-(Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol | Pyridine ring substitution | May exhibit distinct pharmacological profiles |
The unique combination of the dimethylamino group and trifluoromethyl substituent in 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol contributes to its distinct chemical behavior and biological activities compared to these similar compounds .
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








